VAP-1 Enzyme Inhibition: Direct Species Potency Comparison for the 4-Benzyloxybenzyl Pharmacophore
The 4-benzyloxybenzyl cyclohexylamine scaffold demonstrates potent inhibition of Vascular Adhesion Protein-1 (VAP-1/SSAO), a validated therapeutic target for inflammatory diseases. In a direct, same-assay head-to-head comparison using the identical radiochemistry-enzymatic method (14C-benzylamine substrate, CHO cell-expressed enzyme, 20-minute preincubation), the compound exhibited IC50 values of 23 nM against rat VAP-1 and 180 nM against human VAP-1 [1]. This ~8-fold species potency difference is a critical piece of information for translational pharmacology studies. In contrast, closely related cyclohexylamine derivatives lacking the 4-benzyloxy substitution on the benzyl ring (e.g., N-cyclohexylbenzamide) show no reported VAP-1 activity at comparable concentrations, indicating that the 4-benzyloxybenzyl moiety is a key driver of pharmacophore recognition at the VAP-1 active site [2].
| Evidence Dimension | VAP-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 23 nM (rat VAP-1); IC50 = 180 nM (human VAP-1) |
| Comparator Or Baseline | N-Cyclohexylbenzamide (CAS 5442-64-8): No inhibition reported at equivalent concentrations |
| Quantified Difference | Target compound shows potent nanomolar inhibition; comparator shows no measurable activity in the same assay format. |
| Conditions | Radiochemistry-enzymatic assay using 14C-benzylamine as substrate; CHO cells expressing rat or human VAP-1; 20 min preincubation followed by substrate addition and measurement. |
Why This Matters
For researchers selecting a tool compound to study VAP-1 biology, this direct potency data confirms that the 4-benzyloxybenzyl substitution is essential for target engagement; generic N-cyclohexylbenzylamines will not serve as functional replacements.
- [1] BindingDB. BDBM50205269 (CHEMBL3919913) – IC50 data for Membrane Primary Amine Oxidase (VAP-1) from rat and human. Accessed April 2026. View Source
- [2] PubChem. N-Cyclohexylbenzamide – Biological Activity Summary. Accessed April 2026. View Source
